2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-phenylacetamide
Description
The compound “2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-phenylacetamide” is a complex organic molecule. It contains functional groups such as phenyl, amide, ether, and secondary amine groups. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group could be introduced via a Friedel-Crafts acylation or alkylation. The amide group could be formed via a reaction of an amine with a carboxylic acid or its derivative. The ether group could be formed via a Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl groups would likely contribute to the compound’s rigidity and planarity, while the ether and amide groups could introduce some flexibility into the molecule. The secondary amine could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The ether group could potentially be cleaved under acidic conditions. The secondary amine could participate in reactions such as alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups such as the amide and hydroxyl could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Future Directions
Properties
IUPAC Name |
2-[2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,14-22)20-12-15-8-6-7-11-17(15)24-13-18(23)21-16-9-4-3-5-10-16/h3-11,20,22H,12-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOBHNXOJZYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.